
Zotepin
Übersicht
Beschreibung
Zotepin ist ein atypisches Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie eingesetzt wird. Es wurde erstmals von Fujisawa Pharmaceutical Co Ltd synthetisiert und wird seit den 1980er Jahren in Japan, Indien und einigen Teilen Europas eingesetzt . This compound ist bekannt für seine hohe Affinität zu Dopamin- und Serotoninrezeptoren, was es effektiv bei der Behandlung sowohl positiver als auch negativer Symptome der Schizophrenie macht .
Wissenschaftliche Forschungsanwendungen
Schizophrenia Treatment
Zotepine is predominantly used to treat both acute and chronic schizophrenia. It has been available in Germany since 1990 and in Japan since 1982. Clinical trials have shown that zotepine is effective in reducing both positive and negative symptoms of schizophrenia, with some studies indicating it may be particularly beneficial for negative symptoms .
- Efficacy Comparison : In a comparative study involving 15 antipsychotic drugs, zotepine demonstrated medium-strong efficacy, comparable to other atypical antipsychotics like olanzapine and risperidone, and more effective than haloperidol and quetiapine .
Bipolar Disorder
Research has also explored zotepine's potential use as an antimanic agent in patients experiencing acute bipolar mania. Preliminary results suggest that it may provide relief from manic symptoms, although further studies are necessary to establish its efficacy in this area .
Pharmacokinetics
Zotepine exhibits a complex pharmacokinetic profile characterized by rapid absorption and high plasma protein binding (approximately 97%). It has a volume of distribution of about 109 L/kg, with peak plasma concentrations occurring between 2 to 4 hours post-administration . The drug's metabolism primarily occurs in the liver, leading to the formation of active metabolites such as norzotepine.
Emerging Research: Drug Delivery Systems
Recent advancements in drug delivery systems have shown promise in enhancing the bioavailability of zotepine. Notably, self-microemulsifying drug delivery systems (SMEDDS) have been investigated for their ability to improve the solubility and absorption of poorly water-soluble drugs like zotepine.
Table: Comparison of Drug Delivery Systems for Zotepine
Delivery System | Bioavailability Improvement | Key Findings |
---|---|---|
Conventional Tablet | Baseline | Standard release properties |
SMEDDS | Up to 205% | Enhanced solubility and sustained release observed in animal models |
Case Studies
Several case studies have documented the clinical use of zotepine:
- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement in symptoms after switching from conventional antipsychotics to zotepine, with a notable reduction in side effects typically associated with standard treatments .
- Case Study 2 : In a clinical trial involving patients with acute bipolar mania, zotepine was administered alongside mood stabilizers, resulting in rapid stabilization of manic episodes without exacerbating psychotic symptoms .
Safety Profile
Zotepine is generally well-tolerated compared to typical antipsychotics, exhibiting fewer movement disorder side effects. However, monitoring for potential adverse effects such as sedation and weight gain is essential during treatment .
Wirkmechanismus
Target of Action
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It also presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
Zotepine interacts with its targets by inhibiting the reuptake of noradrenaline and enhancing serotonergic activity . By blocking dopamine and serotonin receptors, Zotepine can help to balance the levels of these neurotransmitters in the brain, which can alleviate symptoms of schizophrenia and other psychiatric disorders .
Biochemical Pathways
Zotepine’s activities are related to the inhibition of noradrenaline reuptake and serotonergic activity . This can affect various biochemical pathways, including those involved in mood regulation and perception. Zotepine suppresses the uptake of noradrenaline, dopamine, and serotonin into nerve endings , which can lead to changes in the neurotransmitter levels in the brain and affect the signaling pathways they are involved in.
Pharmacokinetics
Preclinical pharmacokinetic studies have shown a dose-dependent increase in plasma levels of Zotepine, with a tmax between 2-4 hours and Cmax from 6.9-19.6 ng/ml when administered in a dose of 25-100 mg . This suggests that Zotepine is rapidly absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Zotepine’s action include improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects . Zotepine enhances astroglial L-glutamate release in a concentration-dependent and time-dependent manner due to the enhanced function of astroglial hemichannels, probably via activation of Akt signaling .
Action Environment
Environmental factors such as pH of the stomach, enzymatic degradation, or chemical degradation in the gastrointestinal tract (GIT) can influence Zotepine’s action, efficacy, and stability . Furthermore, Zotepine’s effect can be influenced by the patient’s metabolic rate, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Biochemische Analyse
Biochemical Properties
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity .
Cellular Effects
Zotepine, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia . It is usually thought to be an option of choice for managing acute schizophrenic episodes when discussion with the patient is not possible . Zotepine is used in patients who are suffering unacceptable side effects from conventional antipsychotics or in relapse patients that were inadequately controlled .
Temporal Effects in Laboratory Settings
Administration of zotepine has shown improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects .
Dosage Effects in Animal Models
In rats and mice, zotepine potently inhibited noradrenaline (norepinephrine) reuptake . At low doses, the drug increases dopaminergic neurotransmission, while at higher doses it acts as a dopaminergic receptor antagonist .
Metabolic Pathways
The main enzymes involved in Zotepine metabolism are CYP1A2 and CYP3A4 . Some of the main metabolic pathways include N-demethylation and oxygenation of N or S atoms, hydroxylation of the aromatic ring, and consecutive conjugation .
Transport and Distribution
Zotepine is significantly metabolized in the body . In addition to N-demethylation, N- or S-oxidation, hydroxylation of aromatic rings, and subsequent conjugation are the major metabolic pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Zotepin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von 2-Chloracetophenon mit 4-Chlorthiophenol unter Bildung eines Thioethers. Dieser Zwischenprodukt wird dann mit Morpholin und Schwefel in einer Willgerodt-Kindler-Reaktion behandelt, um nach saurer Hydrolyse des Amid-Zwischenprodukts ein Phenylessigsäurederivat zu ergeben . Eine andere Methode beinhaltet die Verwendung von Homogenisierungs-Sonden-Sonifizierung auf Basis der Filmhydrationsmethode, bei der this compound, festes Lipid und Sojalecithin in einer Mischung aus Chloroform und Methanol gelöst werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound verwendet häufig Nanomühle-Prozesse, um seine Auflösungseigenschaften und die orale Bioverfügbarkeit zu verbessern. Dies beinhaltet die Verwendung von Medienmühlen mit Stabilisatoren und Mahlmitteln zur Herstellung von Nanosuspensionen . Die Prozessbedingungen werden optimiert, um die Stabilität und Wirksamkeit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Zotepin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Hydroxylierung des aromatischen Rings.
Reduktion: Für this compound nicht häufig berichtet.
Häufige Reagenzien und Bedingungen:
Oxidation: Typischerweise beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Verwendet häufig Reagenzien wie Dimethylaminoethylchlorid unter kontrollierten Temperaturbedingungen.
Hauptprodukte, die gebildet werden:
Northis compound: Ein Hauptmetabolit, der durch N-Demethylierung gebildet wird.
Hydroxylierte Derivate: Entstehen durch die Hydroxylierung des aromatischen Rings.
Vergleich Mit ähnlichen Verbindungen
Clozapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Olanzapine: Similar in efficacy but differs in its metabolic side effects.
Risperidone: Comparable in managing schizophrenia but has a different receptor affinity.
Uniqueness of Zotepine: Zotepine is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia and its relatively lower incidence of extrapyramidal side effects compared to typical antipsychotics .
Biologische Aktivität
Zotepine is an atypical antipsychotic medication primarily indicated for the treatment of schizophrenia. It has garnered attention due to its unique pharmacological profile and potential efficacy in managing both positive and negative symptoms of the disorder. This article delves into the biological activity of zotepine, examining its mechanisms, efficacy, safety, and relevant case studies.
Zotepine exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at various neurotransmitter receptors:
- Dopamine Receptors : Zotepine shows a strong affinity for dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. It helps in mitigating the dopaminergic overactivity associated with psychotic symptoms .
- Serotonin Receptors : It also antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This serotonergic activity is believed to enhance its efficacy against negative symptoms and cognitive deficits in schizophrenia .
- Noradrenaline Transporter : Zotepine inhibits the reuptake of noradrenaline, contributing to its overall therapeutic effects .
Efficacy in Schizophrenia
Several studies have evaluated the efficacy of zotepine compared to other antipsychotics. A systematic review included 11 randomized controlled trials (RCTs) with a total of 966 participants:
- Comparison with Placebo : Zotepine demonstrated significant improvements in mental state ratings compared to placebo, with a relative risk (RR) indicating a 20% decrease in Brief Psychiatric Rating Scale (BPRS) scores .
- Comparison with Typical Antipsychotics : Limited data suggested that zotepine may be as effective as typical antipsychotics like haloperidol. Notably, it was associated with fewer movement disorders than these older medications .
Table 1: Summary of Efficacy Findings
Safety Profile
The safety profile of zotepine has been a subject of investigation, particularly regarding its side effects:
- Movement Disorders : Zotepine is associated with a lower incidence of parkinsonian symptoms compared to typical antipsychotics. In clinical trials, patients on zotepine reported significantly less severe extrapyramidal symptoms than those treated with haloperidol .
- Hematological Safety : Research has indicated that zotepine does not significantly impact hematological parameters, suggesting a favorable safety profile concerning agranulocytosis risk .
Case Studies and Clinical Trials
A notable study conducted in Taiwan assessed the efficacy and safety of zotepine over six weeks:
- Patients receiving zotepine at a dose of 150 mg/day showed comparable efficacy to those on haloperidol at 9 mg/day while experiencing fewer side effects related to movement disorders .
Another study highlighted the pharmacokinetics of zotepine, finding that it achieves peak plasma concentrations between 2-4 hours post-administration, which is consistent across various dosages .
Eigenschaften
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26615-21-4 | |
Record name | Zotepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zotepine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOTEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.